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Compound of Interest

Compound Name: BMS-986365

Cat. No.: B15623205 Get Quote

Technical Support Center: BMS-986365
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding off-

target effects of BMS-986365.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BMS-986365?

A1: BMS-986365 is a first-in-class, orally bioavailable, heterobifunctional molecule with a dual

mechanism of action targeting the Androgen Receptor (AR).[1][2] It acts as both a competitive

inhibitor and a degrader of the AR.[1][3] The molecule contains two key moieties: one that

binds to the AR's ligand-binding domain (LBD) to antagonize its function, and another that

binds to cereblon (CRBN), a component of the CRL4CRBN E3 ubiquitin ligase complex.[3][4]

This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of the

AR.[3][4] This ensures that any AR not degraded remains inhibited.

Q2: How selective is BMS-986365 for the Androgen Receptor?

A2: Preclinical data indicates that BMS-986365 is a highly potent and selective AR degrader.[5]

[6][7] It was designed to have high receptor-binding affinity while maintaining low intrinsic

agonist activity.[4] It effectively induces the degradation of both wild-type and mutant forms of

the AR.[6] While comprehensive public data from broad kinome or proteome-wide screening is

not readily available, its design as a ligand-directed degrader inherently provides a degree of

selectivity based on the affinity of its AR-binding moiety.
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Q3: What are the known clinical off-target effects or adverse events associated with BMS-
986365?

A3: In clinical trials, BMS-986365 has been generally well-tolerated with a manageable safety

profile.[3][5][8] The most common treatment-related adverse events reported are asymptomatic

prolonged corrected QT (QTc) interval and bradycardia (a slower than normal heart rate).[3]

These effects were typically manageable with dose modifications and did not often lead to

treatment discontinuation.[8] These clinical findings may suggest potential off-target effects on

cardiac ion channels, which could be relevant in specific in vitro models (e.g., cardiomyocytes).

Q4: How can a PROTAC/degrader like BMS-986365 cause off-target effects?

A4: Off-target effects with a degrader like BMS-986365 can arise from several mechanisms:

Off-Target Binding of the AR-ligand Moiety: The part of the molecule that binds to AR could

have some affinity for other proteins, leading to their unintended inhibition or degradation.

Off-Target Recruitment to CRBN: While CRBN is the intended E3 ligase, the molecule could

theoretically promote the degradation of proteins that are not its intended target but are

brought into proximity of the ligase.

"Hook Effect": At very high concentrations, the bifunctional nature of the degrader can lead to

the formation of binary (Degrader-AR or Degrader-CRBN) instead of ternary (AR-Degrader-

CRBN) complexes, which can reduce on-target degradation efficiency and potentially

increase the concentration available for off-target binding.

Downstream Effects of AR Degradation: Some observed effects might not be direct off-target

effects of the compound but rather indirect, downstream consequences of potent and

sustained AR degradation that differ from simple antagonism.

Troubleshooting Guide
Q1: I'm observing a phenotype in my cell-based assay that is not consistent with the known

functions of the Androgen Receptor. How can I determine if this is an off-target effect of BMS-
986365?
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A1: This is a critical question when working with any targeted therapy. A systematic approach is

necessary to distinguish on-target from off-target effects. We recommend the workflow outlined

below. Key steps include verifying AR degradation, performing rescue experiments, and using

orthogonal controls.
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Phase 1: Verify On-Target Activity

Phase 2: Differentiate On- vs. Off-Target

Phase 3: Identify Off-Target Protein
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Phenotype Rescued?Test in AR-Null Cell Line Phenotype Persists?
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Caption: Experimental workflow for investigating suspected off-target effects.
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Q2: My experimental results with BMS-986365 are inconsistent. What could be the cause?

A2: Inconsistent results can stem from several factors. Consider the following troubleshooting

steps:

Compound Stability: Ensure the compound is properly stored and handled. Prepare fresh

dilutions from a validated stock for each experiment.

Cell Culture Conditions: Maintain consistent cell density, passage number, and media

conditions. The expression level of AR and CRBN can vary with cell state.

Dose-Response Issues: You may be operating at the "hook effect" concentration. Perform a

full dose-response curve to ensure you are in the optimal concentration range for

degradation.

Assay Variability: Ensure your endpoint assay is robust and has low well-to-well variability.

Include appropriate positive and negative controls in every experiment.

Q3: I'm seeing cytotoxicity at concentrations required for AR degradation. Is this an off-target

effect?

A3: It's possible, but it could also be a potent on-target effect. Prostate cancer cells are

dependent on AR signaling, and its complete removal can induce cell death. To dissect this:

Compare with other AR inhibitors/degraders: Do other potent AR antagonists or degraders

cause similar levels of cytotoxicity at concentrations that achieve a similar degree of pathway

inhibition?

AR Rescue Experiment: Can the expression of a non-degradable AR mutant rescue the cells

from cytotoxicity? If so, the effect is likely on-target.

Use an AR-negative cell line: Treat a parental cell line that does not express AR with BMS-
986365. If cytotoxicity persists, it is a strong indicator of an off-target effect.
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Caption: Dual mechanism of action of BMS-986365.

Quantitative Data
Table 1: Preclinical Potency of BMS-986365

Parameter Value Cell Context Reference

DC₅₀ (AR

Degradation)
10 - 40 nM

Prostate Cancer
Cell Lines

[5]

Ymin (Max

Degradation)

7 - 19% (Remaining

AR)

Prostate Cancer Cell

Lines
[5]

Anti-proliferative

Potency

10 to 120-fold >

Enzalutamide

Multiple Prostate

Cancer Cell Lines
[5][9]

| AR Transcription Inhibition | ~100-fold > Enzalutamide | Androgen-stimulated models |[9] |

Table 2: Common Treatment-Related Adverse Events (TRAEs) in Clinical Trials
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Adverse Event Frequency Grade 3 Frequency Reference

Prolonged QTc

Interval
47% 9-10% [3]

Bradycardia 34-37% 0% [3]

| Fatigue | 21-22% | 0% |[5] |

Experimental Protocols
Protocol 1: Western Blot for AR Degradation

Cell Plating: Plate cells (e.g., LNCaP, VCaP) in 6-well plates and allow them to adhere

overnight.

Treatment: Treat cells with a dose-response of BMS-986365 (e.g., 0.1 nM to 10 µM) and a

vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and

phosphatase inhibitors.

Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and

run to separate proteins by size.

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Antibody Incubation: Incubate with a primary antibody against AR (e.g., 1:1000 dilution)

overnight at 4°C. Also probe a separate blot or strip the same blot for a loading control (e.g.,

GAPDH, β-actin).

Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room
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temperature.

Detection: Wash again and detect the signal using an ECL substrate and an imaging system.

Quantify band intensity to determine the extent of AR degradation relative to the vehicle

control.

Protocol 2: AR Rescue Experiment

Construct Design: Obtain or create a construct for the expression of human AR that is

resistant to BMS-986365-mediated degradation. A common strategy is to mutate key

residues in the AR LBD to reduce compound binding, but this can be complex. An alternative

is to use a system where AR expression is driven by a strong constitutive promoter from a

plasmid.

Transfection: Transfect AR-negative cells or cells with endogenous AR knocked down with

either an empty vector control or the AR expression vector.

Selection/Enrichment: If possible, select for a stable population of cells expressing the

rescue construct.

Experiment: Treat both empty vector and AR-expressing cells with BMS-986365.

Endpoint Measurement: Measure the phenotype of interest (e.g., cell viability, expression of

a specific gene).

Interpretation: If the phenotype is rescued (i.e., reversed or prevented) in the cells

exogenously expressing AR, the effect is on-target. If the phenotype persists in both cell

lines, it is likely an off-target effect.
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Caption: Decision tree for troubleshooting unexpected experimental results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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